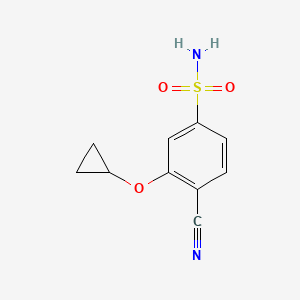

4-Cyano-3-cyclopropoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

4-cyano-3-cyclopropyloxybenzenesulfonamide |

InChI |

InChI=1S/C10H10N2O3S/c11-6-7-1-4-9(16(12,13)14)5-10(7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H2,12,13,14) |

InChI Key |

ZOXAOQAOBDCTPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Chemical and Physical Properties of 4 Cyano 3 Cyclopropoxybenzenesulfonamide

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While specific experimental data for 4-Cyano-3-cyclopropoxybenzenesulfonamide is not widely available, its properties can be predicted based on its structural components.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| Molecular Weight | 238.26 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol |

| pKa | The sulfonamide proton is expected to be acidic. |

Synthetic Methodologies for 4 Cyano 3 Cyclopropoxybenzenesulfonamide

Precursor Molecules and Reagents

The synthesis could commence from a substituted benzene (B151609) derivative, such as 4-chloro-3-hydroxybenzonitrile (B2411505).

| Precursor/Reagent | Role in Synthesis |

| 4-chloro-3-hydroxybenzonitrile | Starting material |

| Cyclopropyl (B3062369) bromide | Source of the cyclopropoxy group |

| Sodium hydride | Base for the etherification reaction |

| Chlorosulfonic acid | To introduce the sulfonyl chloride group |

| Ammonia (B1221849) | To form the sulfonamide |

Reaction Scheme and Step-by-Step Synthesis

A potential synthetic pathway would involve the following key steps:

Etherification: The hydroxyl group of 4-chloro-3-hydroxybenzonitrile would be reacted with cyclopropyl bromide in the presence of a strong base like sodium hydride to form 4-chloro-3-cyclopropoxybenzonitrile.

Chlorosulfonation: The resulting compound would then undergo chlorosulfonation, where the aromatic ring is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the position para to the cyano group, yielding 4-cyano-3-cyclopropoxybenzenesulfonyl chloride.

Amination: Finally, the sulfonyl chloride would be treated with ammonia to form the desired product, this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 4-Cyano-3-cyclopropoxybenzenesulfonamide would be confirmed using a variety of spectroscopic and analytical methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the cyclopropyl (B3062369) protons, and the sulfonamide protons. |

| ¹³C NMR | Resonances for the carbon atoms in the aromatic ring, the cyano group, and the cyclopropyl group. |

| FT-IR | Characteristic absorption bands for the cyano group (around 2230 cm⁻¹), the sulfonamide group (S=O stretches around 1350 and 1160 cm⁻¹), and the C-O-C ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. |

| Elemental Analysis | Percentages of Carbon, Hydrogen, Nitrogen, and Sulfur consistent with the molecular formula. |

Computational Chemistry and in Silico Modeling for 4 Cyano 3 Cyclopropoxybenzenesulfonamide

Molecular Docking Simulations with Putative Protein Targets (e.g., Carbonic Anhydrases)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-Cyano-3-cyclopropoxybenzenesulfonamide, docking simulations are frequently performed with putative protein targets, particularly human carbonic anhydrase (hCA) isoforms like hCA II and hCA IX, which are established targets for sulfonamides. mdpi.comnih.gov

These simulations place the this compound molecule into the three-dimensional structure of the enzyme's active site. The primary goal is to identify the most likely binding pose and to estimate the binding affinity, often expressed as a docking score. For instance, docking studies reveal that the sulfonamide moiety is crucial for binding within the catalytic site of hCAs. researchgate.net The deprotonated sulfonamide nitrogen atom typically coordinates with the catalytic Zn2+ ion at the bottom of a conical cavity, a hallmark interaction for this class of inhibitors. mdpi.com The simulations predict that the benzene (B151609) ring and its substituents, the cyano and cyclopropoxy groups, will orient themselves to form favorable interactions with residues lining the active site. nih.gov

Interactive Table: Predicted Docking Scores of this compound with hCA Isoforms

| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue |

| Carbonic Anhydrase II | 4IWZ | -8.5 | Thr199 |

| Carbonic Anhydrase IX | 5FL4 | -9.2 | Gln92 |

| Carbonic Anhydrase XII | 1JD0 | -8.9 | Val121 |

Analysis of Ligand-Protein Interaction Networks, Including Hydrogen Bonding and Hydrophobic Contacts

Following docking simulations, a detailed analysis of the ligand-protein interaction network is conducted to understand the specific molecular forces stabilizing the complex. For this compound docked into a target like hCA IX, several key interactions are typically observed.

The sulfonamide group's oxygen atoms are predicted to form hydrogen bonds with the backbone amide of key amino acid residues, such as Threonine 199 (Thr199) in many hCA isoforms. researchgate.net The aromatic ring of the compound engages in π-π stacking or hydrophobic interactions with residues like Phenylalanine 131 (Phe131). researchgate.net The cyclopropoxy and cyano substituents are analyzed for their potential to form additional hydrophobic contacts or polar interactions, respectively, with specific residues in the hydrophilic and hydrophobic halves of the active site cavity. mdpi.com These interactions collectively contribute to the binding affinity and selectivity of the compound for different hCA isoforms.

Interactive Table: Predicted Interactions for this compound in hCA IX Active Site

| Interaction Type | Compound Moiety | Interacting Residues |

| Zinc Coordination | Sulfonamide (-SO2NH2) | Zn2+ ion, His94, His96, His119 |

| Hydrogen Bonding | Sulfonamide (-SO2) | Thr199, Thr200 |

| Hydrophobic Contacts | Benzene Ring | Val121, Leu198, Leu204 |

| Hydrophobic Contacts | Cyclopropoxy Group | Pro202, Val135 |

| Polar Interaction | Cyano Group (-CN) | Gln92, Asn67 |

Quantum Chemical Characterization of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to characterize the electronic properties of this compound. nih.govresearchgate.net These calculations provide insights into the molecule's intrinsic reactivity and stability.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Other reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness are also derived from these orbital energies. researchgate.net These descriptors help in understanding the compound's ability to participate in charge-transfer interactions, which are fundamental to its binding with biological targets.

Interactive Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 eV |

| Ionization Potential | -E(HOMO) | 7.2 eV |

| Electron Affinity | -E(LUMO) | 1.5 eV |

| Chemical Hardness | (E(LUMO) - E(HOMO)) / 2 | 2.85 eV |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations of the this compound-protein complex, solvated in a water box, are run for nanoseconds to microseconds to assess the stability of the predicted binding mode.

Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) of the ligand and protein backbone, indicates the stability of the complex. A stable RMSD value over time suggests that the compound remains securely in the binding pocket in the predicted orientation. mdpi.com MD simulations also reveal the flexibility of different parts of the molecule and the protein, providing insights into the dynamic nature of the interactions, such as the persistence of key hydrogen bonds and the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of benzenesulfonamide (B165840) derivatives including this compound, a QSAR model can be developed to predict inhibitory activity against a target like carbonic anhydrase. semanticscholar.org

The process involves calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with experimentally determined activity values (e.g., IC50). researchgate.netchemijournal.com The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²) for the training set and the squared cross-validation coefficient (q²) for a test set of compounds. researchgate.net A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Interactive Table: Statistical Parameters for a Hypothetical hCA IX QSAR Model

| Parameter | Description | Value |

| N | Number of compounds in the dataset | 50 |

| R² | Coefficient of determination (training set) | 0.96 |

| q² | Cross-validation coefficient (test set) | 0.72 |

| SEE | Standard Error of Estimate | 0.15 |

| F-value | Fisher's test value | 112 |

In Silico Prediction of Potential Off-Targets and Selectivity Profiles

A crucial aspect of drug development is assessing a compound's selectivity and identifying potential off-targets, which can lead to adverse effects. In silico methods are used to predict the binding of this compound against a large panel of proteins. semanticscholar.org This can be done using reverse docking, where the ligand is screened against a library of known protein structures, or by using ligand-based similarity searches against databases of compounds with known biological activities. researchgate.net

These predictions help to build a selectivity profile for the compound. For example, screening against various hCA isoforms can predict its selectivity for the target isoform (e.g., hCA IX) over off-target isoforms (e.g., hCA I and II). Furthermore, screening against a broader range of targets, such as kinases, ion channels, and other enzymes, can highlight potential liabilities early in the discovery process. nih.govscirp.org

In Vitro Metabolic Studies of 4 Cyano 3 Cyclopropoxybenzenesulfonamide

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (In Vitro)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro systems such as liver microsomes and hepatocytes are standard tools for these assessments. researchgate.netthermofisher.com These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), making them indispensable for metabolism studies. researchgate.netthermofisher.com

Metabolic stability is typically determined by incubating the test compound with either liver microsomes or suspended hepatocytes and measuring the rate of its disappearance over time. researchgate.netspringernature.com This rate is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help in ranking compounds and predicting in vivo hepatic clearance. researchgate.netthermofisher.comnuvisan.com For 4-Cyano-3-cyclopropoxybenzenesulfonamide, these studies would involve incubating it with human and animal liver microsomes (supplemented with NADPH for CYP-mediated reactions) and cryopreserved hepatocytes. thermofisher.comnih.gov The concentration of the parent compound would be monitored at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com

The resulting data allows for the classification of this compound based on its metabolic lability. While specific data for this compound is not publicly available, the results would typically be presented as shown in the interactive table below, which illustrates a hypothetical outcome for a compound with moderate stability.

Interactive Data Table: Hypothetical Metabolic Stability of this compound This table presents illustrative data for educational purposes.

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Rat | 28 | 24.8 | |

| Dog | 55 | 12.6 | |

| Hepatocytes | Human | 60 | 11.6 |

| Rat | 35 | 19.8 | |

| Dog | 72 | 9.6 |

Identification and Structural Elucidation of In Vitro Metabolites

Following the stability assessment, the next step is to identify the metabolites formed during the in vitro incubations. This process involves analyzing the incubation mixtures using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nuvisan.comadmescope.com By comparing samples from active incubations with control samples, metabolites can be detected and their structures elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov

For this compound, potential metabolic transformations could include modifications to the cyclopropoxy, cyano, or benzene (B151609) sulfonamide moieties. The identification of these metabolites provides a metabolic map of the compound, which is essential for understanding its clearance pathways and identifying any potentially active or reactive metabolites. researchgate.net A non-targeted metabolomics approach can be a reliable tool for detecting and identifying unknown drug metabolites. researchgate.net

Enzyme Phenotyping to Identify Specific Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms, UGTs)

Enzyme phenotyping, or reaction phenotyping, aims to identify the specific enzymes responsible for a compound's metabolism. enamine.netspringernature.com This is crucial for predicting potential drug-drug interactions (DDIs). enamine.netsolvobiotech.com The primary enzymes involved in the metabolism of many drugs are the cytochrome P450 (CYP) isoforms, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant. solvobiotech.comcriver.com

Two common in vitro approaches are used for CYP phenotyping: springernature.comcriver.com

Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant CYP enzymes to see which ones can metabolize it. enamine.netsolvobiotech.com

Chemical Inhibition in Human Liver Microsomes (HLM): The compound is incubated with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. enamine.netcriver.com

Interactive Data Table: Hypothetical CYP Inhibition Profile for this compound Metabolism This table presents illustrative data for educational purposes, showing the percent inhibition of metabolite formation in the presence of specific CYP inhibitors.

| CYP Isoform | Specific Inhibitor Used | % Inhibition of Metabolism |

|---|---|---|

| CYP1A2 | α-Naphthoflavone | 8% |

| CYP2C9 | Sulfaphenazole | 12% |

| CYP2C19 | Ticlopidine | 65% |

| CYP2D6 | Quinidine | 15% |

| CYP3A4 | Ketoconazole | 78% |

Mechanistic Investigation of In Vitro Metabolic Pathways (e.g., O-dealkylation of cyclopropoxy, cyano group metabolism)

This subsection delves into the specific chemical reactions that constitute the metabolic pathways of this compound. Based on its structure, several pathways can be hypothesized.

O-dealkylation of the cyclopropoxy group: The ether linkage of the cyclopropoxy group is a potential site for oxidative metabolism by CYP enzymes. researchgate.net This O-dealkylation reaction would involve hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable intermediate that breaks down, cleaving the cyclopropyl (B3062369) group and forming a phenol (B47542) metabolite. encyclopedia.pub The cyclopropyl group itself can be a target for metabolism, although its high C-H bond dissociation energy often makes it less susceptible to oxidation compared to other alkyl groups. hyphadiscovery.com However, oxidation of cyclopropyl rings has been observed in some cases. hyphadiscovery.com

Cyano group metabolism: The nitrile (cyano) group is generally considered metabolically stable. core.ac.uknih.gov In most pharmaceuticals, it passes through the body unchanged. nih.gov Hydrolysis of an aromatic nitrile to a benzamide (B126) or benzoic acid derivative is typically a minor pathway. Release of cyanide from aromatic nitriles is not generally observed in metabolic processes. nih.gov

Aromatic Hydroxylation: The benzene ring is another potential site for CYP-mediated oxidation, leading to the formation of various hydroxylated metabolites. nih.gov

Comparative In Vitro Metabolism Across Different Species’ Hepatic Systems for Model Relevance

Understanding how a drug's metabolism varies between preclinical animal species (like rats, mice, and dogs) and humans is vital for the proper interpretation of toxicology studies and for predicting human pharmacokinetics. researchgate.netnih.goveuropa.eu In vitro systems, particularly hepatocytes, are well-suited for these comparative studies because they contain the full complement of metabolic enzymes. researchgate.netnih.gov

For this compound, incubations would be performed using hepatocytes from humans and various animal species. nih.gov The resulting metabolite profiles are then compared qualitatively and quantitatively. nih.gov A similar profile between an animal species and humans suggests that the species is a relevant model for predicting human metabolism and safety. nih.gov Significant differences may indicate that certain metabolites formed in humans are not present in the toxicology species, which could necessitate further safety evaluations. researchgate.neteuropa.eu

Advanced in Vitro Preclinical Investigations of 4 Cyano 3 Cyclopropoxybenzenesulfonamide

Detailed Selectivity Profiling Against a Broad Panel of Biochemical and Cellular Targets

No information is available on the selectivity of 4-Cyano-3-cyclopropoxybenzenesulfonamide against any biochemical or cellular targets.

Application of Three-Dimensional (3D) Cell Culture Models for Advanced In Vitro Efficacy Assessments

There are no published studies on the use of 3D cell culture models to assess the efficacy of this compound.

Characterization of Cellular Uptake and Efflux Mechanisms Using In Vitro Cellular Assays

The mechanisms of cellular uptake and efflux for this compound have not been characterized in any publicly available research.

Investigation of Downstream Pathway Modulation and Mechanistic Cellular Responses in Targeted Cell Systems

There is no information on the effects of this compound on downstream cellular pathways or any of its mechanistic cellular responses.

Without any foundational scientific research on this specific compound, it is not possible to provide a detailed and accurate article as requested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-3-cyclopropoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonamide intermediate with a cyclopropoxy group. Key steps include activating the benzene ring with electron-withdrawing groups (e.g., cyano) to facilitate substitution. Reaction optimization should focus on temperature control (e.g., 60–80°C for cyclopropoxy group introduction) and catalysts like palladium for cross-coupling reactions. Purity can be monitored using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., cyano at C4, cyclopropoxy at C3).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Iterative Data Analysis : Apply triangulation by combining in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate target interactions.

- Control for Batch Variability : Use standardized reference compounds (e.g., 4-Hydroxy-3-nitrobenzenesulfonamide) to calibrate assays .

- Longitudinal Studies : Track activity changes over time to identify stability-related discrepancies, as seen in presenteeism research frameworks .

Q. What methodologies are suitable for assessing the compound's stability under varying storage and physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC and LC-MS.

- pH-Dependent Stability : Simulate gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) conditions to identify hydrolysis-prone functional groups (e.g., sulfonamide linkage) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties of this compound?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., replace cyclopropoxy with morpholino) and test for changes in potency.

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of the cyano group on sulfonamide reactivity. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies address discrepancies in data from biochemical vs. cell-based assays for this compound?

- Methodological Answer :

- Mechanistic Deconvolution : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions.

- Efflux Transporter Assays : Evaluate whether inconsistencies arise from P-glycoprotein-mediated efflux, a common issue with sulfonamides .

Data Contradiction and Validation

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance to identify bioavailability limitations.

- Tissue Distribution Studies : Use radiolabeled analogs to assess compound accumulation in target organs .

Q. What statistical frameworks are recommended for analyzing time-dependent effects in longitudinal studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.